

# Application Note: $^1\text{H}$ NMR Spectroscopy Analysis and Structural Elucidation of Norneovardenafil Powder

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## Compound of Interest

Compound Name:	Norneovardenafil
CAS No.:	358390-39-3
Cat. No.:	B140538

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Target Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals  
Document Type: Standard Operating Procedure & Application Note

## Introduction & Mechanistic Background

The illicit adulteration of dietary supplements with phosphodiesterase type 5 (PDE5) inhibitors poses a severe public health risk. To evade regulatory detection, manufacturers frequently synthesize unapproved structural analogs. **Norneovardenafil** (CAS: 358390-39-3), chemically known as 3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzoic acid (Molecular Formula:  $\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4$ ), is a prominent vardenafil analog. Unlike vardenafil, which features a piperazine-sulfonyl moiety, **norneovardenafil** contains a carboxylic acid group at the 5'-position of the phenyl ring.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is standard for screening, it suffers from a critical limitation: exact quantification requires an identical, highly pure reference standard due to variable ionization efficiencies. Quantitative Nuclear Magnetic Resonance (qNMR) overcomes this. Relying on the quantum mechanical principle that the integrated area

of a nuclear resonance is strictly proportional to the molar concentration of the nuclei, qNMR allows for the absolute quantification of **norneovardenafil** using a heterologous internal standard ( ).

## Experimental Protocol: A Self-Validating qNMR System

This protocol is designed as a self-validating system. Every experimental choice is grounded in physical chemistry to ensure absolute quantitative trustworthiness, aligning with guidelines for adulterant screening.

### Causality in Reagent Selection

- Solvent: Deuterated acetonitrile ( $\text{CD}_3\text{CN}$ , 99.8% D) containing 0.05% v/v Tetramethylsilane (TMS). Causality:  $\text{CD}_3\text{CN}$  lacks residual solvent resonances in the aromatic region ( $\delta$  6.0–9.0 ppm), providing an unobstructed window for the critical **norneovardenafil** phenyl signals.
- Internal Standard (IS): Maleic acid (TraceCERT®). Causality: Maleic acid produces a sharp, highly stable singlet at  $\delta$  6.26 ppm (2H) in  $\text{CD}_3\text{CN}$ . This sits in a completely vacant region of the **norneovardenafil** spectrum, preventing integration overlap and ensuring high quantitative fidelity.

### Step-by-Step Methodology

- Gravimetric Preparation: Using a calibrated microbalance ( $d = 0.001$  mg), accurately weigh  $\sim 10.000$  mg of the unknown **Norneovardenafil** powder and  $\sim 2.000$  mg of the Maleic acid IS into a clean glass vial.
- Solubilization: Add exactly 700  $\mu\text{L}$  of  $\text{CD}_3\text{CN} + 0.05\%$  TMS. Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.
- Sample Transfer: Transfer 600  $\mu\text{L}$  of the homogenous solution into a high-quality 5 mm NMR tube.
- Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning, matching, and 3D shimming. Critical Step: Adjust

shims until the TMS peak line width at half-height ( $W_{1/2}$ ) is  $< 1.0$  Hz to ensure optimal magnetic field homogeneity.

- Pulse Calibration: Calibrate the  $90^\circ$  pulse width (P1) specifically for the sample matrix to ensure maximum signal excitation.
- Acquisition Parameters:
  - Pulse Program: Standard 1D  $^1\text{H}$  pulse (e.g., zg or zg30).
  - Relaxation Delay (D1): 10.0 seconds. Causality: Aromatic protons exhibit long longitudinal relaxation times ( $T_1 \approx 2-3$  seconds). Setting  $D1 \geq 5 \times T_1$  guarantees  $>99.3\%$  magnetization recovery, preventing signal saturation and subsequent integration bias.
  - Number of Scans (NS): 64 (Ensures Signal-to-Noise ratio  $> 150$ ).

## Data Presentation: $^1\text{H}$ NMR Signal Assignments

Structural elucidation relies on the distinct splitting patterns of the imidazotriazinone core and the substituted benzoic acid ring. The table below summarizes the expected  $^1\text{H}$  NMR assignments for **Norneovardenafil** in  $\text{CD}_3\text{CN}$ .

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant ( J , Hz)	Integration	Assignment / Structural Origin
TMS	0.00	Singlet (s)	-	-	Chemical shift reference
C7-CH <sub>3</sub> ( $\gamma$ )	0.95	Triplet (t)	7.5	3H	Propyl chain terminal methyl
C2'-O-CH <sub>3</sub>	1.40	Triplet (t)	7.0	3H	Ethoxy chain methyl
C7-CH <sub>2</sub> ( $\beta$ )	1.75	Multiplet (m)	-	2H	Propyl chain middle methylene
C5-CH <sub>3</sub>	2.55	Singlet (s)	-	3H	Imidazotriazin one core methyl
C7-CH <sub>2</sub> ( $\alpha$ )	2.90	Triplet (t)	7.5	2H	Propyl chain alpha methylene
C2'-O-CH <sub>2</sub>	4.20	Quartet (q)	7.0	2H	Ethoxy chain methylene
IS (Maleic)	6.26	Singlet (s)	-	2H	Maleic acid internal standard
C3'-H	7.15	Doublet (d)	8.5	1H	Phenyl ring (ortho to ethoxy)
C4'-H	8.05	Doublet of doublets (dd)	8.5, 2.0	1H	Phenyl ring (meta to C6')

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C6'-H	8.35	Doublet (d)	2.0	1H	Phenyl ring (isolated between core & COOH)
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## Quantitative Analysis (qNMR) & System Suitability Absolute Purity Calculation

To determine the absolute mass fraction (purity) of the **norneovardenafil** powder, integrate the isolated C6'-H doublet at  $\delta$  8.35 ppm against the Maleic acid IS peak at  $\delta$  6.26 ppm. Apply the following equation:

$$Px = I_{ix} \times N_x \times N_{std} \times M_{std} \times W_x \times W_{std} \times P_{std}$$

Where:

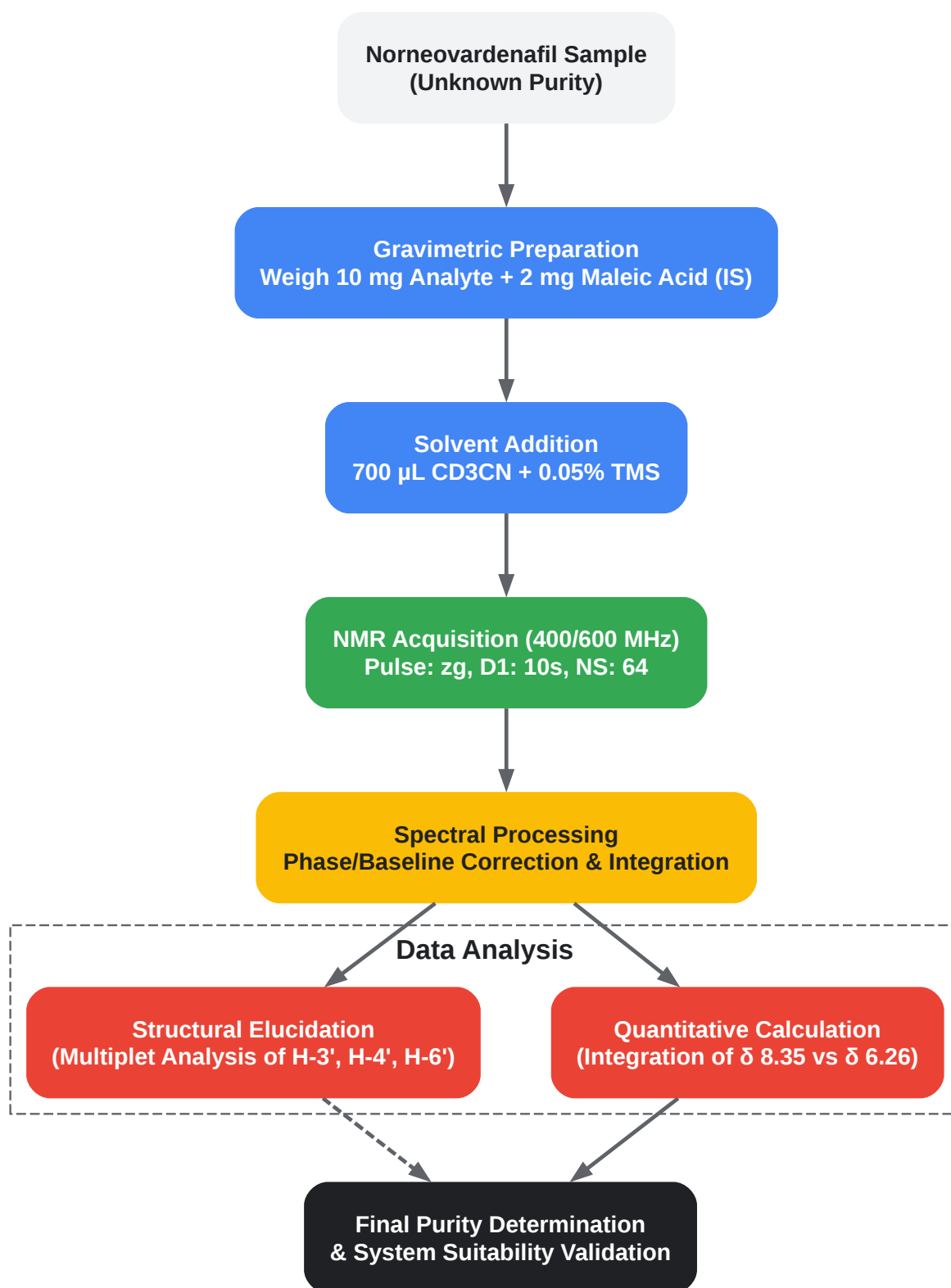
- Px= Purity of **Norneovardenafil** (%)
- I<sub>x</sub>= Integral of **Norneovardenafil** target signal (H-6' at  $\delta$  8.35 ppm)
- I<sub>std</sub>= Integral of Maleic Acid IS signal ( $\delta$  6.26 ppm)
- N<sub>std</sub>= Number of protons for IS (2 for Maleic Acid)
- N<sub>x</sub>= Number of protons for analyte (1 for H-6')
- M<sub>x</sub>= Molar mass of **Norneovardenafil** (356.38 g/mol )
- M<sub>std</sub>= Molar mass of Maleic Acid (116.07 g/mol )
- W<sub>std</sub>= Weight of IS (mg)
- W<sub>x</sub>= Weight of sample (mg)
- P<sub>std</sub>= Certified purity of IS (%)

## System Suitability Test (SST) Criteria

To guarantee the trustworthiness of the results, the following parameters must be validated prior to data acceptance:

Parameter	Acceptance Criteria	Causality / Scientific Reasoning
Line Width ( W1/2)	< 1.0 Hz (TMS peak)	Ensures magnetic field homogeneity; critical for resolving fine multiplet splitting (e.g., the 2.0 Hz meta-coupling of H-6').
Signal-to-Noise (S/N)	> 150 for target peaks	Guarantees statistical reliability of the integration; reduces the standard deviation of the quantitative result to < 1%.
Resolution ( Rs)	> 1.5 between analyte & IS	Baseline separation prevents integration overlap, ensuring absolute quantitative accuracy without deconvolution errors.

## Workflow Visualization



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Figure 1:  $^1\text{H}$  qNMR workflow for structural elucidation and quantification of **Norneovardenafil**.

## References

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